

Nazartinib clinical endpoints measurement

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Compound Focus: Nazartinib

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Nazartinib Application Note

1. Compound Overview Nazartinib (EGF816) is a novel, irreversible, third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed by Novartis. It selectively inhibits EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation while sparing wild-type EGFR. **Nazartinib** forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR. The recommended phase 2 dose (RP2D) was established as **150 mg taken orally once daily** [1] [2].

2. Clinical Efficacy Endpoints Nazartinib has demonstrated efficacy in both treatment-naive and pretreated patients with EGFR-mutated NSCLC. Key clinical endpoints from phase 1 and phase 2 trials are summarized below.

Table 1: Key Efficacy Endpoints from Clinical Trials of **Nazartinib** Monotherapy

Patient Population	Study Phase	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DOR)
T790M+ (post 1st/2nd-gen TKI)	Phase 1	50% (95% CI: 38-62) [1]	84% (95% CI: 73-92) [1]	Information missing	Information missing

Patient Population	Study Phase	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DOR)
Treatment-Naive	Phase 2	69% (per BIRC assessment) [2]	91% (per BIRC assessment) [2]	18 months [2]	25 months [2]

Table 2: Efficacy in Combination Therapy (Capmatinib + **Nazartinib**) Phase 1b/2 trial in patients with advanced EGFR-mutated NSCLC (RP2D: Capmatinib 400 mg bid + **Nazartinib** 100 mg qd) [3]

Patient Group	Description	Prior Lines of Therapy	ORR
Group 1	EGFR-TKI resistant	1-3 prior lines	28.8%
Group 3	Treatment-naive	0 prior lines	61.7%
Group 1 + Phase 1b (by biomarker)	MET+	Information missing	45.8%
Group 1 + Phase 1b (by biomarker)	T790M+	Information missing	37.9%

3. Safety and Tolerability Profile The safety profile of **nazartinib** is manageable, with most adverse events being grade 1 or 2.

- **Most Common TRAEs (≥25%):** The most frequent any-grade treatment-related adverse events for **nazartinib** monotherapy included **rash (57%)**, **diarrhea (37%)**, and **pruritus (34%)** [1]. For the combination with capmatinib, common any-grade TRAEs were **peripheral edema (54.9%)**, **nausea (41.7%)**, **diarrhea (34.0%)**, and **maculopapular rash (25.0%)** [3].
- **Grade 3/4 TRAEs:** The most common grade 3 or 4 TRAE was **maculopapular rash (15%)**. Other notable grade 3/4 events included stomatitis (2%) and urticaria (2%) [1].
- **Serious Adverse Events:** Dose-limiting toxicities included maculopapular rash and pneumonitis. One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].

4. Preclinical Data and Mutation Sensitivity In vitro studies comparing EGFR-TKIs reveal mutation-related differences in sensitivity.

Table 3: In Vitro IC50 (nM) of EGFR-TKIs in Ba/F3 Cells Expressing EGFR Mutations [4]

EGFR Mutation	Erlotinib	Afatinib	Osimertinib	Nazartinib
ex19del	73	0.6	7.9	66
L858R	30	0.6	6.2	35
ex19del + T790M	3429	146	3.1	52
L858R + T790M	>10000	179	0.9	5.1
G719S	101	1.5	158	91.2
L861Q	410	3.6	35.8	116
Wild-Type	638	30	516	1031

5. Experimental Protocols *In Vitro Efficacy Assessment (IC50 Determination)* **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **nazartinib** against various EGFR mutations in cell lines.

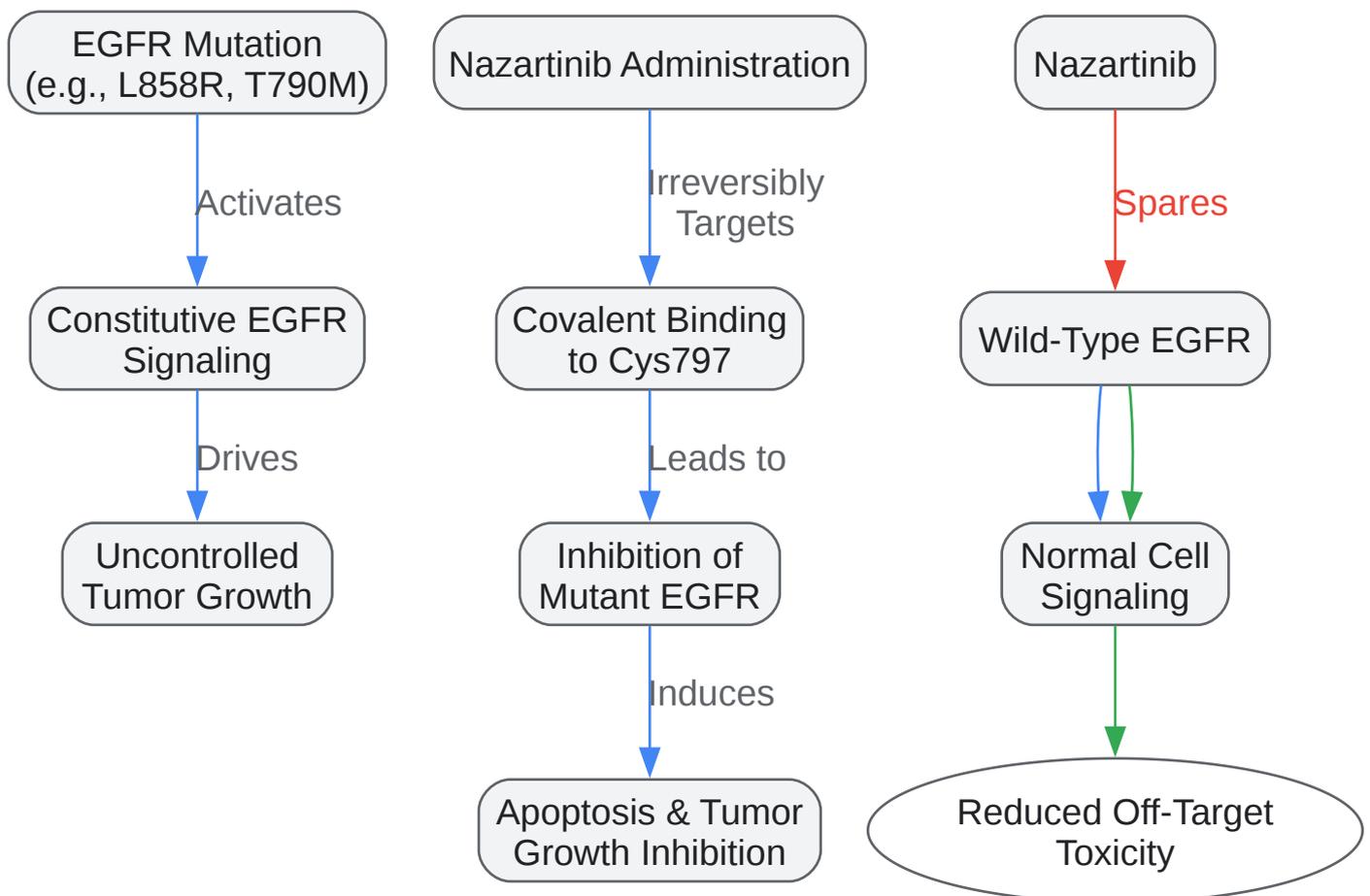
- **Cell Lines:** Use Ba/F3 cells engineered to express specific human EGFR mutations (e.g., ex19del, L858R, T790M, G719S, L861Q) and wild-type EGFR [4].
- **Reagents:** **Nazartinib** (source and catalog number), cell culture media, MTS or CellTiter-Glo reagent for viability assay.
- **Procedure:**
 - Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.
 - After 24 hours, treat cells with a concentration gradient of **nazartinib** (e.g., 0.1 nM to 10,000 nM). Include a DMSO vehicle control.
 - Incubate for 72 hours.
 - Add MTS reagent and incubate for 1-4 hours, then measure absorbance at 490 nm. Alternatively, add CellTiter-Glo and measure luminescence.
- **Data Analysis:** Plot cell viability (%) against the logarithm of drug concentration. Use non-linear regression to calculate the IC50 value [4].

Clinical Trial Design for First-Line Nazartinib **Objective:** To evaluate the efficacy and safety of **nazartinib** as a first-line treatment in patients with advanced EGFR-mutant NSCLC [2].

- **Study Design:** Phase 2, single-arm, open-label, multicenter.
- **Patient Population:**
 - **Inclusion:** Adults with untreated stage IIIB/IV NSCLC, ECOG PS 0-1, tumor with confirmed EGFR L858R and/or ex19del.

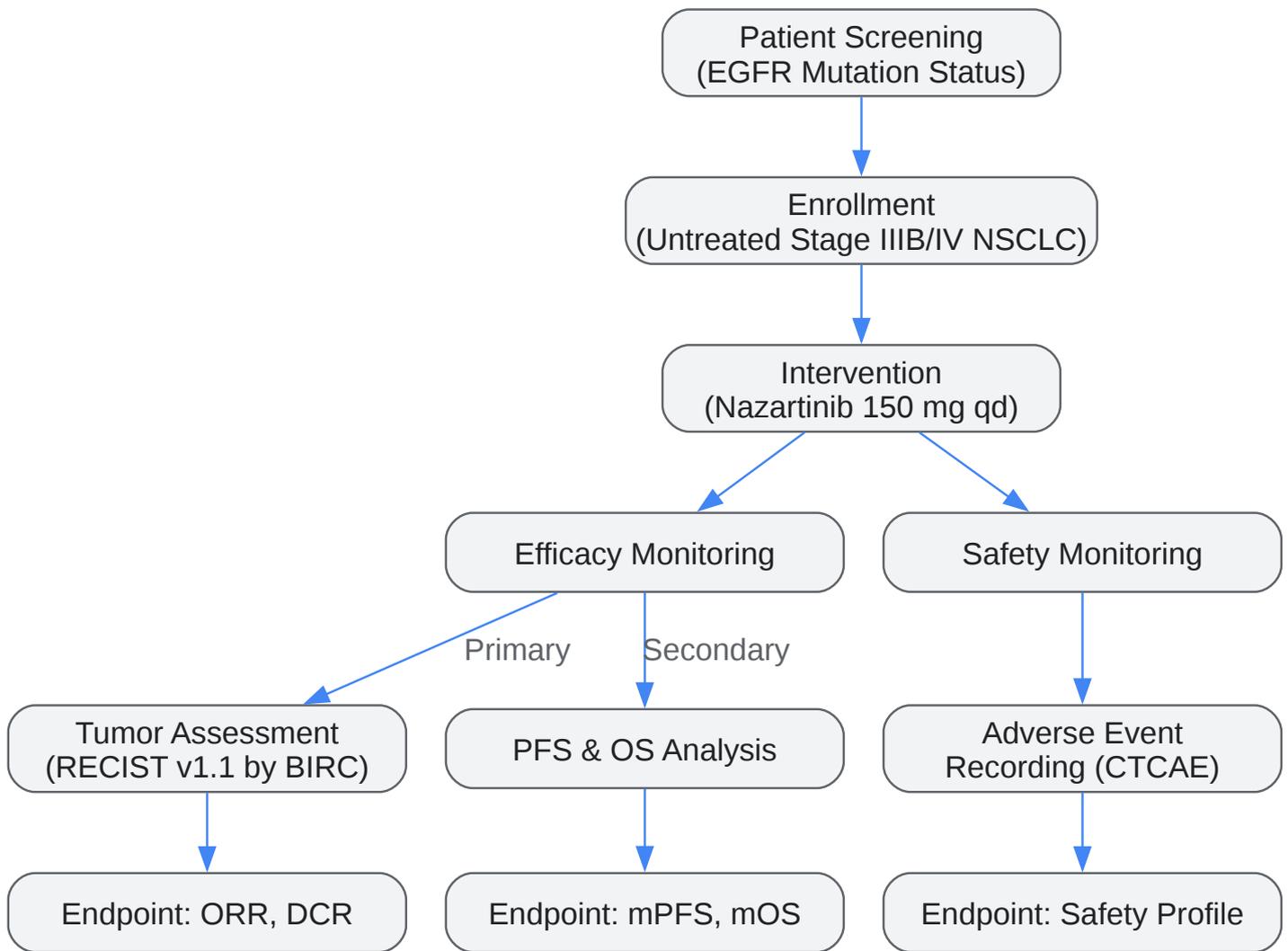
- **Exclusion:** Prior systemic therapy for advanced NSCLC, history of interstitial lung disease.
- **Intervention:** Oral **nazartinib** 150 mg once daily until disease progression, unacceptable toxicity, or consent withdrawal.
- **Endpoints:**
 - **Primary:** Overall Response Rate (ORR) per RECIST v1.1 by blinded independent review committee (BIRC).
 - **Secondary:** Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), safety/tolerability [2].

Mechanism and Workflow Visualization



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*Diagram 1: Mechanism of Action of **Nazartinib**. **Nazartinib** selectively and irreversibly inhibits mutant EGFR (including T790M) by covalent binding to Cys797, blocking oncogenic signaling. Its high selectivity for mutant over wild-type EGFR underpins its efficacy and reduced toxicity profile [1] [4] [5].*



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*Diagram 2: Simplified Workflow of a First-Line **Nazartinib** Clinical Trial. The diagram outlines key stages from patient screening based on EGFR mutation status through treatment intervention to primary and secondary endpoint assessment [2].*

Conclusion

Nazartinib represents a potent and selective third-generation EGFR-TKI with validated clinical efficacy in EGFR-mutant NSCLC, particularly in the first-line and T790M-positive settings. Its distinct mutation-

specific sensitivity profile and manageable safety make it a valuable agent for targeted therapy. Further research on combination regimens and resistance mechanisms is ongoing to maximize its therapeutic potential.

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